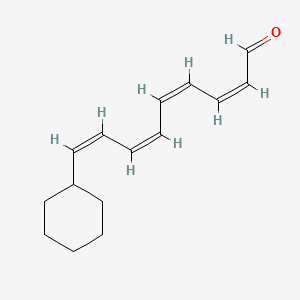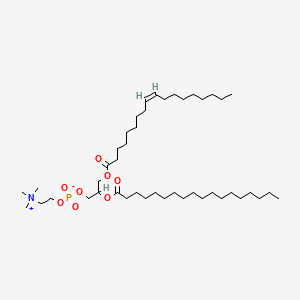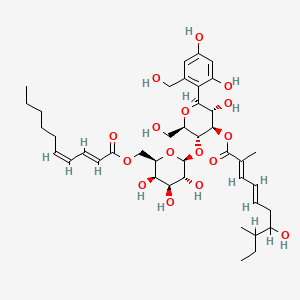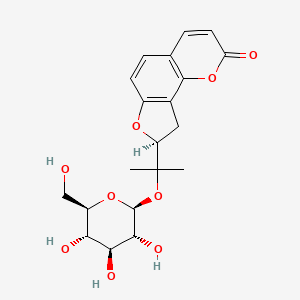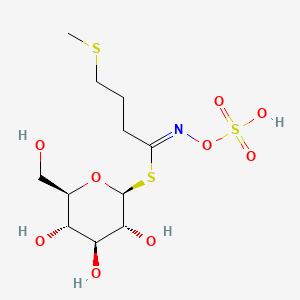
3-Methylthiopropyl glucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoiberverin is an thia-alkylglucosinolic acid that is propylglucosinolic acid in which a hydrogen attached to the terminal carbon of the propyl group has been replaced by a methylsulfanediyl group. It is a thia-alkylglucosinolic acid and an organic sulfide. It derives from a propylglucosinolic acid. It is a conjugate acid of a glucoiberverin(1-).
Wissenschaftliche Forschungsanwendungen
Genetics and Plant Biochemistry
- 3-Methylthiopropyl glucosinolate plays a role in the genetic manipulation of glucosinolates in Brassica, impacting flavor, nutrition, and plant-insect interactions. It is converted sequentially into 3-methylsulphinylpropyl and then to 2-propenyl glucosinolate, influenced by dominant alleles at specific loci, with implications for breeding and agriculture (Giamoustaris & Mithen, 1996).
Enzymatic Mechanisms in Plant Metabolism
- A study on sinigrin biosynthesis, a glucosinolate, highlights the importance of 3-methylthiopropyl glucosinolate in plant health and insect defense. The enzymatic mechanism involving sulfotransferase (SOT) and its role in the conversion of 3-methylthiopropyl ds-GL to 3-methylthiopropyl GL provides insights for further research in glucosinolate biosynthesis (Guo & Liu, 2022).
Glucosinolate Biosynthesis and Evolution
- Research into the biosynthesis and evolution of glucosinolates, including 3-methylthiopropyl glucosinolate, reveals the complexity and diversity of these compounds. This knowledge is crucial for their application in agriculture and medicine (Halkier & Gershenzon, 2006).
Role in Plant Defense Mechanisms
- The study of glucosinolates, including 3-methylthiopropyl glucosinolate, sheds light on their role in plant defense against herbivores and pathogens. Understanding these mechanisms can inform agricultural practices and pest management strategies (Benderoth et al., 2006).
Health and Therapeutic Potential
- Investigations into glucosinolates and their hydrolysis products, including those derived from 3-methylthiopropyl glucosinolate, have implications for human health. Their potential as cancer-preventive agents and therapeutic compounds is a significant area of research (Narbad & Rossiter, 2018).
Impacts on Insect Metabolism
- The role of glucosinolate-derived isothiocyanates, potentially including those from 3-methylthiopropyl glucosinolate, in affecting insect metabolism, illustrates their importance in ecological interactions and pest control (Jeschke et al., 2016).
Eigenschaften
Molekularformel |
C11H21NO9S3 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-4-methylsulfanyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
ZCZCVJVUJGULMO-IIPHORNXSA-N |
Isomerische SMILES |
CSCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)
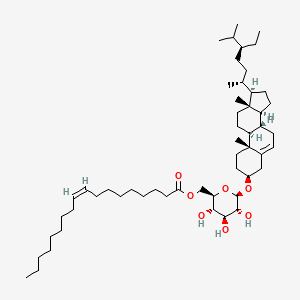
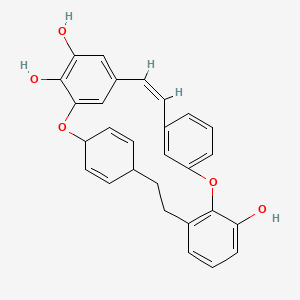
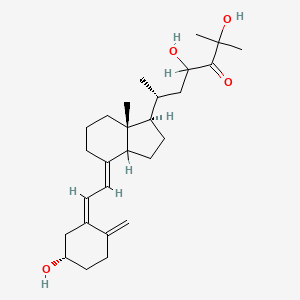
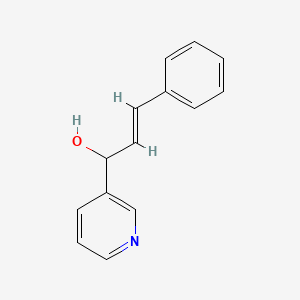
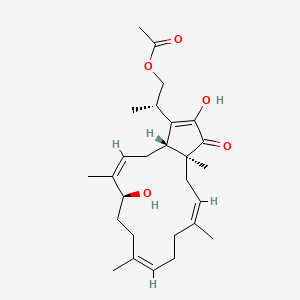
![[(1S,5R)-3-[(Z)-2-[(3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate](/img/structure/B1238627.png)

